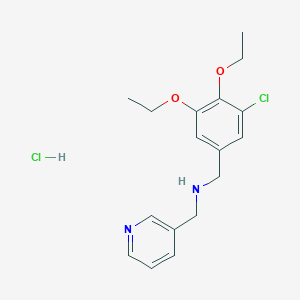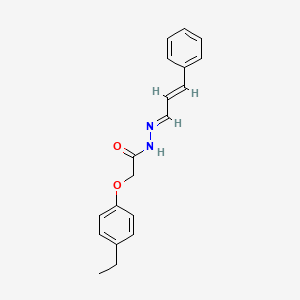
4-benzyl-N-(4-isopropylbenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related Schiff base compounds often involves the reaction of amines with aldehydes or ketones in alcohol solutions. For example, the synthesis of N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine, a compound with a similar structure, is achieved by reacting 1,4-bis(3-aminopropyl)piperazine with 4-methoxy-benzaldehyde in a methanol solution, characterized by IR spectrum, 1H NMR, 13C NMR, and X-ray single crystal diffraction analyses (Xu et al., 2012).
Molecular Structure Analysis
The crystal structure analysis of Schiff bases reveals insights into their molecular geometry, including bond lengths, angles, and conformation. The molecular structure is typically determined using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, the aforementioned N,N′-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine crystallizes in the monoclinic system and forms a 1D hydrogen bonding network (Xu et al., 2012).
Chemical Reactions and Properties
Schiff bases, including those derived from piperazine, participate in various chemical reactions. They exhibit antibacterial activity, as demonstrated by agar diffusion methods, showing effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Xu et al., 2012). Their chemical properties are influenced by the nature of the substituents on the aromatic rings and the central piperazine moiety.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
The metabolism of novel antidepressants and other therapeutic agents involves complex biochemical pathways, often mediated by enzymes such as cytochrome P450s. For instance, Lu AA21004, a novel antidepressant, undergoes oxidative metabolism to form various metabolites, implicating CYP2D6, CYP2C9, CYP3A4/5, and other enzymes in its metabolic pathways (Hvenegaard et al., 2012).
Antidiabetic Activity
Piperazine derivatives have shown promise as antidiabetic compounds. Structural modifications of these compounds can significantly impact their biological activity, as seen in the development of potent antidiabetic agents through the optimization of piperazine N atoms and isosteric heterocycles (Le Bihan et al., 1999).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of α-branched 2-piperazinylbenzylamines demonstrates the versatility of piperazine derivatives in drug development. These compounds are potential ligands for the human melanocortin 4 receptor, highlighting the importance of stereochemistry in therapeutic efficacy (Jiang et al., 2005).
Antiproliferative Properties and DNA Binding
The synthesis and characterization of benzochromene derivatives reveal their potential in cancer therapy. These compounds, through interaction with DNA and modulation of gene expression, exhibit cytotoxic activity against cancer cells, exemplifying the therapeutic potential of piperazine derivatives in oncology (Ahagh et al., 2019).
Synthesis of Bifunctional Macrocylic Compounds
The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines illustrates the utility of piperazine derivatives in creating bifunctional chelating agents. These compounds have applications in diagnostic imaging and radiotherapy, highlighting the role of piperazine derivatives in developing novel medical imaging agents (McMurry et al., 1992).
Eigenschaften
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-18(2)21-10-8-19(9-11-21)16-22-24-14-12-23(13-15-24)17-20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDOZBKVEURNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)




![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)


![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)